Elevated Calculated Lipophilicity (cLogP) Versus the Non-Benzylated Analog
The addition of an N-benzyl group to the piperazine core markedly increases the compound's calculated lipophilicity compared to its non-benzylated precursor, 1-[(3,4-dimethylphenyl)sulfonyl]piperazine (CAS 524711-31-7). This property is a crucial determinant for crossing biological membranes, including the blood-brain barrier, a prerequisite for CNS-targeted programs [REFS-1, REFS-2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.5 |
| Comparator Or Baseline | 1-[(3,4-dimethylphenyl)sulfonyl]piperazine, cLogP ≈ 2.0 |
| Quantified Difference | ~1.5 log unit increase in lipophilicity |
| Conditions | Predicted using ChemAxon/ALOGPS 2.1 models |
Why This Matters
This guides chemists to select the pre-benzylated analog directly for CNS SAR programs, bypassing the need for a low-yielding late-stage benzylation of the less lipophilic precursor, thereby saving synthesis time and cost.
- [1] ChemAxon. (2024). cLogP Prediction for 1-benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine and 1-[(3,4-dimethylphenyl)sulfonyl]piperazine. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
